

# Allyl Salicylate: A Comprehensive Technical Guide on its Chemical Properties and Structure

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## Compound of Interest

Compound Name: *Allyl salicylate*

Cat. No.: *B080981*

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## Introduction

**Allyl salicylate** (prop-2-enyl 2-hydroxybenzoate) is an organic compound, an ester of salicylic acid and allyl alcohol. It is a versatile molecule utilized primarily in the fragrance and perfumery industries for its characteristic sweet, fruity, and slightly medicinal aroma. This technical guide provides an in-depth overview of the chemical properties and structural features of **allyl salicylate**, including detailed experimental protocols for its synthesis and characterization, aimed at professionals in research and development.

## Chemical Structure and Identifiers

**Allyl salicylate** is characterized by a benzene ring substituted with a hydroxyl group and an ester group at positions 2 and 1, respectively. The ester side-chain contains an allyl group.

Chemical Structure:

Structural Identifiers:

Identifier	Value
IUPAC Name	prop-2-enyl 2-hydroxybenzoate[1]
CAS Number	10484-09-0[1]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>3</sub> [1]
SMILES	C=CCOC(=O)c1ccccc1O[1]
InChI	InChI=1S/C10H10O3/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h2-6,11H,1,7H2[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **allyl salicylate** is presented below. These properties are crucial for its handling, formulation, and application.

Property	Value	Reference
Molecular Weight	178.18 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	247-250 °C at 760 mmHg	
Density	1.158 g/cm <sup>3</sup> at 20 °C	
Solubility in Water	242 mg/L at 25 °C (estimated)	
Solubility in Organic Solvents	Soluble in ethanol	
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.548	
Flash Point	112.4 °C	
logP (octanol-water)	3.06	

## Experimental Protocols

### Synthesis of Allyl Salicylate via Fischer Esterification

**Allyl salicylate** can be synthesized through the Fischer esterification of salicylic acid with allyl alcohol, using a strong acid as a catalyst.<sup>[2]</sup>

Materials:

- Salicylic acid
- Allyl alcohol
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- 5% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Dichloromethane (for extraction)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine salicylic acid, a molar excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in toluene.
- Heat the mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene.
- Monitor the reaction progress by observing the amount of water collected. The reaction is complete when no more water is formed.
- Cool the reaction mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate.

- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to obtain pure **allyl salicylate**.

## Analytical Characterization

GC-MS is a powerful technique for confirming the identity and purity of **allyl salicylate**.

Instrumentation and Conditions (Hypothetical):

- Gas Chromatograph: Agilent 7890B or equivalent
- Mass Spectrometer: Agilent 5977A MSD or equivalent
- Column: HP-5ms (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent nonpolar column.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injector Temperature: 250 °C
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Expected Results: The gas chromatogram should show a single major peak corresponding to **allyl salicylate**. The mass spectrum will exhibit a molecular ion peak at m/z 178, along with characteristic fragment ions.

FTIR spectroscopy is used to identify the functional groups present in the **allyl salicylate** molecule.[\[2\]](#)

Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.

Expected Characteristic Absorption Bands:

- $\sim 3200\text{ cm}^{-1}$  (broad): O-H stretching of the phenolic hydroxyl group.
- $\sim 3080\text{ cm}^{-1}$ : =C-H stretching of the vinyl group.
- $\sim 2980\text{-}2850\text{ cm}^{-1}$ : C-H stretching of the alkyl part of the allyl group.
- $\sim 1680\text{ cm}^{-1}$ : C=O stretching of the ester carbonyl group.
- $\sim 1610$  and  $1485\text{ cm}^{-1}$ : C=C stretching of the aromatic ring.
- $\sim 1250\text{ cm}^{-1}$ : C-O stretching of the ester.
- $\sim 990$  and  $920\text{ cm}^{-1}$ : Out-of-plane bending of the =C-H bonds of the vinyl group.

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Sample Preparation: The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

Expected  $^1\text{H}$  NMR Chemical Shifts ( $\delta$ , ppm):

- $\sim 10.8$ : (s, 1H) - Phenolic -OH
- 7.8-6.8: (m, 4H) - Aromatic protons
- 6.1-5.9: (m, 1H) - -CH=CH<sub>2</sub>
- 5.5-5.3: (m, 2H) - -CH=CH<sub>2</sub>
- $\sim 4.7$ : (d, 2H) - -O-CH<sub>2</sub>-

Expected  $^{13}\text{C}$  NMR Chemical Shifts ( $\delta$ , ppm):

- $\sim 170$ : Ester C=O

- ~161: Aromatic C-OH
- ~136, ~132, ~130, ~119, ~118, ~112: Aromatic carbons and vinyl carbons
- ~66: -O-CH<sub>2</sub>-

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system of the benzene ring.

Sample Preparation: A dilute solution of **allyl salicylate** is prepared in a suitable UV-transparent solvent, such as ethanol.

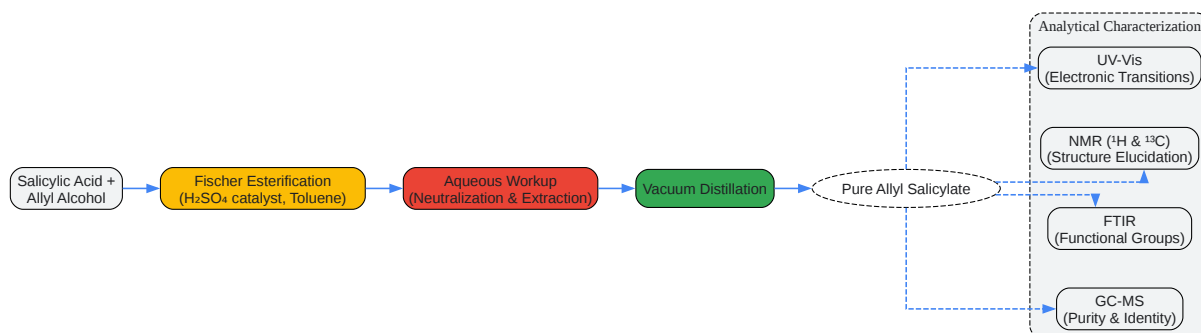
Procedure:

- Prepare a series of standard solutions of **allyl salicylate** in ethanol of known concentrations.
- Record the UV-Vis spectrum of each solution from 200 to 400 nm using a spectrophotometer, with ethanol as the blank.
- Determine the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).

Expected Results: **Allyl salicylate** is expected to exhibit a  $\lambda_{\text{max}}$  around 305 nm, characteristic of the salicylic acid chromophore.

## Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent analytical characterization of **allyl salicylate**.



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*Workflow for the synthesis and characterization of **allyl salicylate**.*

## Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and analytical characterization of **allyl salicylate**. The presented experimental protocols offer a framework for the synthesis and quality control of this important fragrance compound. The comprehensive data and methodologies are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

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## References

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